molecular formula C12H22N2O B2983692 (3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole CAS No. 2241140-66-7

(3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole

Cat. No. B2983692
CAS RN: 2241140-66-7
M. Wt: 210.321
InChI Key: CPTOEQZBYWJWMC-RYUDHWBXSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

The synthesis of piperidines has been a subject of extensive research. A variety of methods have been developed, including the use of esters of 3-oxocarboxylic acid instead of aldehyde, which results in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .


Molecular Structure Analysis

The molecular structure of piperidines and their derivatives has been investigated using various spectroscopic techniques and quantum chemical methods . These studies have provided valuable insights into the properties of these compounds and their potential applications.


Chemical Reactions Analysis

Piperidines undergo a variety of intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are crucial for the synthesis of biologically active piperidines.


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidines and their derivatives have been studied extensively . These compounds exhibit excellent electrical conductivity, biocompatibility, environmental stability, and reversible redox properties .

Scientific Research Applications

Synthesis and Structural Analysis

Novel Synthesis Approaches

Research has demonstrated innovative synthesis methods for structurally related piperidine and pyrrolidine derivatives. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine was proposed, based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which is significant in medicinal chemistry due to its rigid diamine structure (R. Smaliy et al., 2011). Additionally, the synthesis and structures of 2,5-disubstituted pyrrole compounds were explored, highlighting the high yields of bis(1-tetraheyropyrrlylmethelene)pyrrole and bis(1-piperidylmethelene)pyrrole under ambient conditions (Wei Xuehong, 2009).

Structural Insights

The structural analysis of related compounds provides insights into their conformation and potential interactions. For example, the study of a title compound revealed its conformation with the fused piperidine ring existing in a chair conformation, and the fused pyrrolidine ring adopting an envelope conformation (Li-min Yang et al., 2008).

Potential Applications

Material Science and Chemistry

Research into the absorption and fluorescence of soluble polar diketo-pyrrolo-pyrroles provides insights into their application in material science. These compounds show small solvatochromism of absorption and moderate positive solvatochromism of fluorescence, highlighting their potential in the development of fluorescent materials (S. Lun̆ák et al., 2011).

Biological Activity

While excluding direct applications in drug use and side effects, the synthesis of related compounds has been driven by their potential biological activity. For example, the synthesis of piperazine-2,6-dione derivatives explored their evaluation for anticancer activity, indicating the broad scope of research into structurally related compounds for therapeutic purposes (Sandeep Kumar et al., 2013).

Safety and Hazards

The safety and hazards associated with the use of piperidines and their derivatives are an important consideration. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in well-ventilated areas .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are areas of ongoing research .

properties

IUPAC Name

(3aR,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-2-4-14(5-3-1)9-12-8-13-6-11(12)7-15-10-12/h11,13H,1-10H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTOEQZBYWJWMC-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC23CNCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@]23CNC[C@H]2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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